molecular formula C13H10ClNO B100874 5-Chlorosalicylidene aniline CAS No. 15597-76-9

5-Chlorosalicylidene aniline

Cat. No.: B100874
CAS No.: 15597-76-9
M. Wt: 231.68 g/mol
InChI Key: USHSXCMBQPJHEF-UHFFFAOYSA-N
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Description

5-Chlorosalicylidene aniline is a Schiff base compound that carries an imine or azomethine functional group (–C=N–). It is the condensation product of 5-chlorosalicylaldehyde and aniline. This compound has garnered interest due to its unique chemical properties and biological activities, including antifungal, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

It is known that it can form complexes with certain metal ions such as Cu2+ and Co2+ .

Molecular Mechanism

It is known to form complexes with certain metal ions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylidene aniline is typically synthesized through a condensation reaction between 5-chlorosalicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions. The product is then isolated by slow evaporation of the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the imine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Chlorosalicylidene aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Chlorosalicylidene aniline is unique due to its specific substitution pattern and the presence of both an imine group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-chloro-2-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSXCMBQPJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15597-76-9
Record name 5-Chlorosalicylidene aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the crystal structure of N-(5-Chlorosalicylidene)aniline reveal about its potential to interact with biological systems?

A1: X-ray crystallography studies [] showed that N-(5-Chlorosalicylidene)aniline crystallizes in an orthorhombic system within the Pca21 space group. This structure is stabilized by dispersion forces arising from short H…H contacts and an intramolecular N-H…O hydrogen bond. These features suggest that N-(5-Chlorosalicylidene)aniline could potentially interact with biological targets through hydrogen bonding and van der Waals interactions.

Q2: How do computational studies contribute to understanding the potential antifungal activity of N-(5-Chlorosalicylidene)aniline?

A2: Semi-empirical calculations and Molinspirations analyses [] provided valuable insights into the potential activity of this Schiff base. The calculated HOMO-LUMO energy gap of 7.071 eV suggests a degree of chemical reactivity. Furthermore, the compound is predicted to possess balanced hydrophilicity and hydrophobicity, implying moderate cell membrane permeability. Bioactivity scores from these analyses point towards a weakly bioactive nature, indicating the compound may require further structural optimization to enhance its efficacy as an antifungal agent.

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